molecular formula C12H22N2O3 B8305341 Tert-butyl cis-(3-carbamoylcyclohexyl)carbamate

Tert-butyl cis-(3-carbamoylcyclohexyl)carbamate

Cat. No.: B8305341
M. Wt: 242.31 g/mol
InChI Key: GJQYLTXWWBVGLH-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl cis-(3-carbamoylcyclohexyl)carbamate is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl N-[(1R,3S)-3-carbamoylcyclohexyl]carbamate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-9-6-4-5-8(7-9)10(13)15/h8-9H,4-7H2,1-3H3,(H2,13,15)(H,14,16)/t8-,9+/m0/s1

InChI Key

GJQYLTXWWBVGLH-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isobutylchloroformate (2.06 g, 15.0 mmol) was added dropwise with cooling in an ice-methanol bath to a solution of 3-tert-butoxycarbonylamino-cyclohexanecarboxylic acid (3.15 g, 13.0 mmol) and N-methylmorpholine (1.52 g, 15.0 mmol) in THF (40 mL). After stirring for 30 mins, methanolic ammonia (7M, 5 mL) was added. The mixture was allowed to warm to room temperature, and left to stand overnight. The residue remaining on evaporation of solvent was partitioned between aq. NH4Cl (150 mL) and DCM (150 mL). The solid suspended in the organic layer was collected, the filtrate evaporated, and the combined solids crystallised from methanol to afford 2.07 (66%) of (3-carbamoyl-cyclohexyl)-carbamic acid tert-butyl ester as colourless plates. 1H NMR (400 MHz, MeOD) δ: 6.65-6.59 (m, 1H), 3.40-3.28 (m, 1H), 2.35-2.23, (m, 1H), 2.01-1.92 (m, 1H), 1.91-1.80 (m, 2H), 1.80-1.71 (m, 1H), 1.42 (s, 9H), 1.40-1.21 (m, 3H), 1.19-1.05 (m, 1H).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Yield
66%

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